

A Spectroscopic Guide to Boc-Protected Azaspiro[3.5]nonanes: Characterization and Analysis

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Compound of Interest

Compound Name:	<i>Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate</i>
CAS No.:	1356476-38-4
Cat. No.:	B1381127

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Abstract

The azaspiro[3.5]nonane framework is a valuable saturated heterocyclic motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability while providing a three-dimensional exit vector for further chemical exploration.^{[1][2]} The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these scaffolds. This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize and validate Boc-protected azaspiro[3.5]nonane isomers. We will delve into the causal relationships between molecular structure and spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Azaspiro[3.5]nonane Scaffold

The fusion of a cyclobutane and a cyclohexane ring through a shared quaternary carbon creates the spiro[3.5]nonane core. The incorporation of a nitrogen atom into either ring generates the azaspiro[3.5]nonane skeleton. The position of the nitrogen atom dictates the specific isomer, with common examples including 1-aza, 2-aza, 6-aza, and 7-azaspiro[3.5]nonane. These structures serve as versatile building blocks in drug discovery.[3] [4] Protecting the nitrogen atom, often with a Boc group, is a crucial step in multi-step synthetic sequences, allowing for controlled chemical transformations.[5] Accurate characterization of these intermediates is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous structure confirmation.

Figure 1: Common isomers of Boc-protected azaspiro[3.5]nonane.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most direct confirmation of a successful synthesis by verifying the molecular weight of the target compound. For Boc-protected azaspiro[3.5]nonanes (e.g., $C_{13}H_{23}NO_2$ for the parent structures), the expected monoisotopic mass is approximately 225.17 g/mol .

Expertise & Experience: When using Electrospray Ionization (ESI), the most common observation will be the protonated molecule, $[M+H]^+$, at m/z 226.18. It is also common to observe adducts with sodium, $[M+Na]^+$, at m/z 248.16, especially if glassware was not meticulously cleaned or if sodium salts were used in the workup. A crucial diagnostic feature of Boc-protected amines is their propensity to fragment in the mass spectrometer. This is not a failure of the analysis but a valuable confirmation of the structure. The Boc group is notoriously labile and can be cleaved even with soft ionization techniques.[6]

Common Fragmentation Patterns:

- Loss of tert-butyl group: A fragment corresponding to $[M - 56]^+$ is frequently observed, resulting from the loss of isobutylene.
- Loss of Boc group: A fragment corresponding to $[M - 100]^+$ indicates the complete loss of the Boc group ($C_5H_8O_2$), leaving the protonated free amine.[7]

This predictable fragmentation provides strong evidence for the presence of the Boc protecting group.[8]

Table 1: Predicted m/z Values for Common Adducts and Fragments of Boc-Azaspiro[3.5]nonane

Species	Formula	Predicted m/z	Notes
[M+H] ⁺	C ₁₃ H ₂₄ NO ₂ ⁺	226.18	Protonated molecule
[M+Na] ⁺	C ₁₃ H ₂₃ NNaO ₂ ⁺	248.16	Sodium adduct
[M+H-C ₄ H ₈] ⁺	C ₉ H ₁₆ NO ₂ ⁺	170.11	Loss of isobutylene from [M+H] ⁺
[M+H-Boc] ⁺	C ₈ H ₁₆ N ⁺	126.13	Loss of Boc group, protonated azaspiro[3.5]nonane

Infrared (IR) Spectroscopy: Functional Group Confirmation

Infrared (IR) spectroscopy is an indispensable tool for the rapid confirmation of key functional groups. For a Boc-protected amine, the spectrum is dominated by a few characteristic absorptions.

Trustworthiness: The most telling feature is the strong, sharp absorption band of the carbamate carbonyl (C=O) stretch. This peak is reliably found in the region of 1700-1670 cm⁻¹.^{[9][10]} Its presence is a definitive indicator of the Boc group. The exact position can be influenced by the molecular environment, but its high intensity makes it unmistakable.

Other important bands include:

- C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutane, cyclohexane, and tert-butyl groups appear as a complex set of bands in the 3000-2850 cm⁻¹ region.
- C-N Stretching: The C-N stretching vibration of the carbamate is typically observed in the 1250-1150 cm⁻¹ range.^[11]

Notably, a successfully Boc-protected secondary amine will lack the characteristic N-H stretching band that would appear around 3400-3250 cm⁻¹ for the unprotected amine.^[11] The

absence of this peak confirms that the protection reaction has gone to completion.

Figure 2: A logical workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

While MS and IR confirm the mass and key functional groups, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, allowing for unambiguous isomer assignment and structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For Boc-protected azaspiro[3.5]nonanes, the spectrum can be divided into distinct regions:

- **Boc Group (tert-Butyl):** A large, sharp singlet integrating to 9 protons is consistently observed between δ 1.40-1.50 ppm.^[12] This signal is the most recognizable feature of the Boc group. Its singlet nature arises from the chemical equivalence of the nine protons on the three methyl groups due to rapid rotation.
- **Aliphatic Rings (Cyclobutane & Cyclohexane):** The protons on the two rings produce a complex series of multiplets typically found between δ 1.50-3.60 ppm. The exact chemical shifts and coupling patterns are highly dependent on the isomer and the position of the nitrogen atom. Protons on carbons adjacent to the nitrogen (α -protons) are deshielded and appear further downfield (typically δ 3.0-3.6 ppm) compared to other ring protons.
- **Rotamers:** Due to restricted rotation around the N-C(O) amide bond of the carbamate, it is common to observe peak broadening or even the presence of two distinct sets of signals (rotamers) for the protons near the nitrogen atom, especially at room temperature.^[12]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

- Boc Group:
 - Quaternary Carbon (C(CH₃)₃): A signal around δ 79-80 ppm is characteristic of the quaternary carbon of the tert-butyl group.[\[12\]](#)
 - Methyl Carbons (C(CH₃)₃): A strong signal for the three equivalent methyl carbons appears upfield, around δ 28.5 ppm.[\[12\]](#)
 - Carbonyl Carbon (N-C=O): The carbamate carbonyl carbon is found significantly downfield, typically in the range of δ 154-156 ppm.[\[13\]](#)
- Spirocyclic Carbon: The quaternary spiro-carbon, shared by both rings, is a key diagnostic signal, often appearing between δ 35-45 ppm. Its chemical shift is sensitive to the substitution pattern.
- Aliphatic Rings: The remaining methylene (-CH₂-) carbons of the cyclobutane and cyclohexane rings will appear in the aliphatic region, generally between δ 20-60 ppm. Carbons adjacent to the nitrogen atom will be shifted downfield relative to the others.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Boc-Azaspiro[3.5]nonane

Carbon Type	Typical Chemical Shift (δ , ppm)	Notes
Carbamate C=O	154-156	Diagnostic for Boc group
Boc Quaternary C	79-80	Diagnostic for Boc group
Spiro-Quaternary C	35-45	Structure-dependent
Ring Carbons (C-N)	40-55	Deshielded by nitrogen
Ring Carbons (C-C)	20-40	Shielded aliphatic carbons
Boc Methyl C	~28.5	Intense signal

Experimental Protocols

Authoritative Grounding: The following are generalized protocols. Instrument parameters should always be optimized for the specific compound and available hardware.

Sample Preparation:

- Dissolve 5-10 mg of the Boc-protected azaspiro[3.5]nonane sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.[\[14\]](#)
- Transfer the solution to a 5 mm NMR tube.
- For MS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- For IR, the sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a solid using an ATR (Attenuated Total Reflectance) accessory.

Instrumentation Parameters:

- NMR Spectroscopy:
 - Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).[\[15\]](#)
 - ¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
 - ¹³C NMR: Acquire spectra with a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal intensity, utilizing proton decoupling.
- Mass Spectrometry:
 - Instrument: Agilent 6120 Quadrupole LC/MS (or equivalent) with an ESI source.
 - Mode: Positive ion mode.
 - Analysis: Infuse the sample solution directly or via Flow Injection Analysis (FIA). Scan a mass range of m/z 50-500.

- Infrared Spectroscopy:
 - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
 - Mode: ATR or thin film.
 - Analysis: Acquire the spectrum over a range of 4000-600 cm^{-1} , co-adding 16-32 scans to improve the signal-to-noise ratio.

Conclusion

The structural elucidation of Boc-protected azaspiro[3.5]nonane derivatives is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. Mass spectrometry provides the initial confirmation of molecular weight and the presence of the labile Boc group. Infrared spectroscopy offers a rapid and definitive check for the key carbamate carbonyl functional group. Finally, ^1H and ^{13}C NMR spectroscopy deliver the comprehensive structural detail required to confirm the carbon-hydrogen framework and assign the correct isomeric form. By understanding the characteristic spectral signatures outlined in this guide, researchers can confidently verify the identity and purity of these valuable synthetic intermediates, accelerating the pace of drug discovery and development.

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